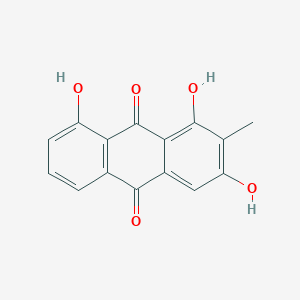
1,3,8-Trihydroxy-2-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,8-Trihydroxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the reaction of toluene with anhydrous aluminum chloride, followed by the addition of phthalic anhydride. The mixture is then heated and maintained at a specific temperature until the reaction is complete. The resulting product is washed and separated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Trihydroxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid, and sulfonation uses sulfuric acid
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Forms hydroquinone derivatives.
Substitution: Results in halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
1,3,8-Trihydroxy-2-methylanthracene-9,10-dione has numerous scientific research applications:
Chemistry: Used as a starting material for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,3,8-Trihydroxy-2-methylanthracene-9,10-dione involves multiple molecular targets and pathways:
Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and activating anti-inflammatory signaling pathways.
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
1,3,8-Trihydroxy-2-methylanthracene-9,10-dione is unique compared to other anthraquinone derivatives due to its specific hydroxyl and methyl substitutions. Similar compounds include:
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Differing by the position of the methyl group.
1,4-Dihydroxyanthracene-9,10-dione: Lacking the additional hydroxyl groups.
2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione: Featuring a chloro and hydroxymethyl substitution.
These compounds share some biological activities but differ in their specific properties and applications.
Propiedades
Número CAS |
10169-80-9 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1,3,8-trihydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-10(17)5-8-12(13(6)18)15(20)11-7(14(8)19)3-2-4-9(11)16/h2-5,16-18H,1H3 |
Clave InChI |
DKBPRYNCMDJTRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
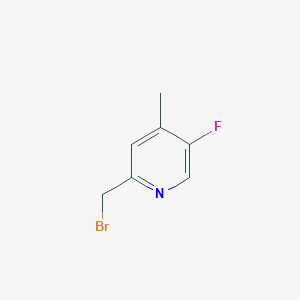
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
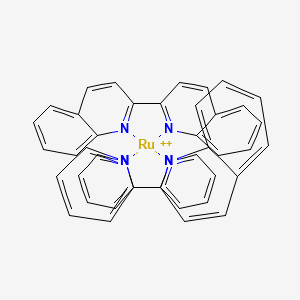

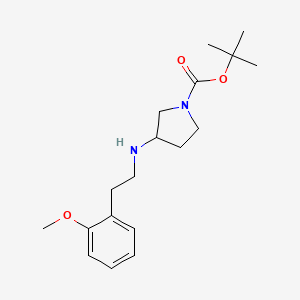
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
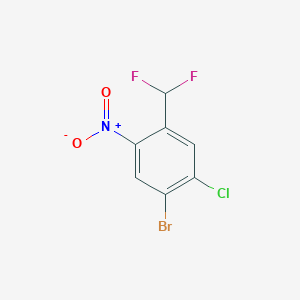
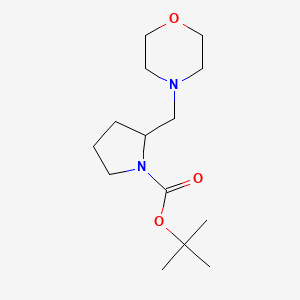
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
